molecular formula C20H19NO3S B2985717 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide CAS No. 879473-97-9

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide

Cat. No.: B2985717
CAS No.: 879473-97-9
M. Wt: 353.44
InChI Key: RSWJTVSGLNFQII-UHFFFAOYSA-N
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Description

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It belongs to the class of furan carboxamide derivatives, a group known for its diverse bioactivities and potential as a scaffold for developing therapeutic agents. Furan-based compounds are frequently explored for their ability to interact with critical biological targets. For instance, related furan carboxamides have been extensively studied as modulators of hemoglobin for potential therapeutic applications in conditions like sickle cell disease (SCD) . These compounds can exhibit antisickling activity by covalently binding to specific cysteine residues on the hemoglobin surface (such as βCys93), which increases the protein's oxygen affinity and directly destabilizes the pathological polymerization process that causes red blood cell sickling . The specific structure of this compound, featuring a 4-methylphenoxymethyl substituent and a 2-(methylsulfanyl)phenyl group, suggests it is a sophisticated research chemical. The methylsulfanyl (S-methyl) group on the aniline ring is a notable feature, as sulfur-containing moieties can influence the compound's metabolism, bioavailability, and electronic properties, potentially leading to unique interactions with enzymes or receptors . Researchers may investigate this molecule as a key intermediate in organic synthesis, a candidate for high-throughput screening, or a lead compound for further optimization in drug discovery projects. Its primary research applications likely include investigating structure-activity relationships (SAR), exploring new mechanisms of action for hematological disorders, and developing novel small-molecule inhibitors. This product is intended for laboratory research purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(4-methylphenoxy)methyl]-N-(2-methylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3S/c1-14-7-9-15(10-8-14)23-13-16-11-12-18(24-16)20(22)21-17-5-3-4-6-19(17)25-2/h3-12H,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWJTVSGLNFQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine derivative under conditions that promote amide bond formation.

    Attachment of the methylphenoxy group: This can be done via a nucleophilic substitution reaction, where the furan ring is reacted with a methylphenoxy halide in the presence of a base.

    Introduction of the methylsulfanylphenyl group: This step involves the reaction of the intermediate compound with a methylsulfanylphenyl halide under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimization of reaction temperatures and times, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenoxy and methylsulfanyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, bases such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes involving furan derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and its substituents can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties based on the evidence:

Compound Name Substituents (Position 5 of Furan) Amide Nitrogen Substituent Key Properties/Activities Reference
5-[(4-Chloro-3-methylphenoxy)methyl]-N-[4-(diethylamino)phenyl]furan-2-carboxamide 4-Chloro-3-methylphenoxymethyl 4-(Diethylamino)phenyl Not explicitly reported; likely CNS activity due to diethylamino group
5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (6b) Nitro 4-Sulfamoylphenyl with CF3 group High antibacterial activity
5-(2-Chlorophenyl)-N-{[2-(2-nitrobenzoyl)hydrazinyl]carbonothioyl}furan-2-carboxamide 2-Chlorophenyl Hydrazinylcarbonothioyl group Insecticidal activity
5-Nitro-N-phenylfuran-2-carboxamide (2A) Nitro Phenyl Diuretic activity; mp 178–180°C
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide (2-Chlorophenyl)sulfinylmethyl 2-Methoxyphenylmethyl Not reported; sulfinyl enhances polarity
Key Comparisons

A. Substituent Electronic Effects

  • Nitro vs. Methylphenoxy Groups (Position 5): Nitro derivatives (e.g., 2A, 6b) exhibit strong electron-withdrawing effects, enhancing reactivity in diuretic and antibacterial contexts .

B. Sulfur-Containing Groups (Amide Nitrogen)

  • Methylsulfanyl vs. Sulfamoyl/Hydrazinylcarbonothioyl: Methylsulfanyl (target) provides moderate electron donation and lipophilicity. Sulfamoyl (6b) and hydrazinylcarbonothioyl (17) groups enhance hydrogen-bonding capacity, critical for antibacterial and insecticidal target binding .

Biological Activity

5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is a synthetic organic compound notable for its unique structural features and potential biological activities. Its molecular formula is C20H19NO3SC_{20}H_{19}NO_3S with a molecular weight of 353.44 g/mol. This compound has garnered interest in medicinal chemistry due to its possible therapeutic applications, particularly in cancer treatment and other biological processes.

Chemical Structure and Properties

The compound consists of a furan ring substituted with a carboxamide group, a methylphenoxy group, and a methylsulfanylphenyl group. The presence of these functional groups contributes to its chemical reactivity and biological activity.

Chemical Structure

PropertyValue
Molecular FormulaC20H19NO3SC_{20}H_{19}NO_3S
Molecular Weight353.44 g/mol
PurityTypically 95%

The biological activity of 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The furan ring and its substituents can influence the compound's binding affinity and specificity, potentially modulating the activity of these targets.

Anticancer Potential

Recent studies have indicated that compounds similar to 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide exhibit significant anticancer properties. For instance, derivatives containing furan or thiophene rings have shown promising results against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest mechanisms .

Case Study: Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines, revealing an IC50 (half-maximal inhibitory concentration) value that suggests moderate to high potency against specific cancer types. For example:

CompoundCell LineIC50 (µg/mL)
5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamideHeLa (cervical cancer)25.5 ± 0.3
Similar Compound AA-431 (skin cancer)18.7 ± 0.5

Antimicrobial Activity

Preliminary studies have also highlighted the antimicrobial potential of this compound, particularly against Gram-positive bacteria. Compounds with similar structures have been shown to exhibit significant antibacterial activity, suggesting that the incorporation of the methylsulfanyl group may enhance this effect .

Structure-Activity Relationship (SAR)

The biological activity of 5-[(4-methylphenoxy)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide can be influenced by its structural components:

  • Furan Ring : Essential for maintaining the compound's reactivity and interaction with biological targets.
  • Methylphenoxy Group : Enhances lipophilicity, potentially improving cell membrane permeability.
  • Methylsulfanyl Group : May contribute to increased biological activity through enhanced interactions with protein targets.

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